N,N'-Dicinnamylidene-1,6-hexanediamine

fluoroelastomer processing scorch safety diamine curing

Premature vulcanization (scorch) during extended mixing of fluoroelastomer compounds leads to costly scrap rates and limits production of intricate injection-molded parts. N,N'-Dicinnamylidene-1,6-hexanediamine (DIAK No. 3) is a thermally blocked diamine curative that eliminates this problem via a >120°C deblocking threshold, releasing active hexamethylenediamine only under controlled cure conditions. • Best-in-class scorch safety among in-class diamines - enables extended mixing cycles and consistent injection molding of complex geometries with minimal scrap. • Unique plasticizing effect lowers compound viscosity, facilitating high filler loadings and thin-walled precision molding. • Prevents porosity in vulcanized rubber, critical for high-pressure seals, diaphragms, and chemical-resistant linings. • Slightly lower compression set resistance vs. DIAK No. 1; optimal when processability and mold flow are the primary performance drivers.

Molecular Formula C24H28N2
Molecular Weight 344.5 g/mol
CAS No. 140-73-8
Cat. No. B091766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dicinnamylidene-1,6-hexanediamine
CAS140-73-8
Molecular FormulaC24H28N2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=NCCCCCCN=CC=CC2=CC=CC=C2
InChIInChI=1S/C24H28N2/c1(9-19-25-21-11-17-23-13-5-3-6-14-23)2-10-20-26-22-12-18-24-15-7-4-8-16-24/h3-8,11-18,21-22H,1-2,9-10,19-20H2/b17-11+,18-12+,25-21?,26-22?
InChIKeyATPFMBHTMKBVLS-NCDJPSHJSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DIAK No. 3 – Chemical Identity & Industrial Role


N,N'-Dicinnamylidene-1,6-hexanediamine (CAS 140-73-8), also known as DIAK No. 3, is a Schiff base derivative of 1,6-hexanediamine and cinnamaldehyde [1]. This compound belongs to the diamine class of blocked amine curing agents and is predominantly employed as a vulcanizing agent for fluoroelastomers (FKM), ethylene acrylic elastomers (AEM), and polyacrylate rubbers (ACM) [2]. As a blocked diamine, it requires elevated temperatures (>120°C) to release the active amine, a characteristic that fundamentally defines its processing behavior relative to unblocked analogs [3]. The compound appears as a light yellow to milky white powder with a specific gravity of 1.09 and a melting range of 76–85°C .

1 Blocked diamine curing agent for fluoroelastomer (FKM, AEM, ACM) vulcanization
2 Requires thermal activation above 120°C to release active amine
3 Reported highest processing safety among commercial diamine curatives

Why DIAK No. 3 Cannot Be Substituted


In fluorocarbon elastomer compounding, in-class diamine curing agents such as N,N'-Dicinnamylidene-1,6-hexanediamine (DIAK No. 3), hexamethylenediamine carbamate (DIAK No. 1), and alicyclic amine salts (DIAK No. 4) cannot be freely interchanged [1]. This is primarily due to a fundamental divergence in their curing chemistry: DIAK No. 3 is a *blocked* diamine requiring thermal deblocking (>120°C) to release the active hexamethylenediamine [2], whereas DIAK No. 1 is an unblocked carbamate salt that liberates the diamine at lower temperatures, and DIAK No. 4 offers an intermediate reactivity profile . This deblocking mechanism directly translates into a trade-off between processing safety (scorch resistance), compound viscosity, compression set resistance, and final vulcanizate physical properties . The quantitative evidence presented in Section 3 demonstrates that substituting DIAK No. 3 with a generic diamine curative without accounting for these specific performance attributes will predictably alter processability and end-use mechanical performance.

Deblocking mechanism mismatch

DIAK No. 3 is a blocked amine requiring >120°C; DIAK No. 1 releases amine at lower temperatures, altering cure kinetics and scorch time.

Scorch safety vs. compression set trade-off

Higher processing safety of DIAK No. 3 comes with slightly poorer compression set resistance; the balance shifts with other diamines.

Viscosity and plasticizing effect absent in alternatives

DIAK No. 3 lowers compound viscosity; DIAK No. 1 and No. 4 lack this plasticizing action, affecting mold flow and filler loading.

DIAK No. 3 Performance Evidence


Scorch Safety vs. DIAK No. 1

N,N'-Dicinnamylidene-1,6-hexanediamine (DIAK No. 3) delivers the highest processing safety among commercial diamine curatives for fluoroelastomers, directly compared to DIAK No. 1 (hexamethylenediamine carbamate) [1]. DIAK No. 1 is documented as having the 'lowest scorch safety' of all curatives used with Viton A-type fluoroelastomer . DIAK No. 3's superior scorch resistance is attributed to its blocked diamine structure, which requires thermal activation above 120°C to liberate the active amine [2].

Scorch Safety
Head-to-head
DIAK No. 3: highest processing safety (blocked) vs DIAK No. 1: lowest (unblocked)
Supports scorch-safe processing in complex compound mixing
Activation requires >120°C
fluoroelastomer processing scorch safety diamine curing

Compression Set Resistance vs. DIAK No. 1

Fluoroelastomer compounds cured with DIAK No. 3 exhibit 'slightly poorer resistance to compression set' compared to those cured with DIAK No. 1 . While DIAK No. 1 provides 'better resistance to compression set' than DIAK No. 3, the magnitude of the difference is characterized as 'slight' in supplier technical data .

Compression Set
Data to verify
Slightly poorer resistance vs DIAK No. 1 (better compression set)
Trade-off context for sealing applications
No numerical data available
fluoroelastomer mechanical properties compression set diamine curative

Plasticizing Effect on Compound Viscosity

N,N'-Dicinnamylidene-1,6-hexanediamine (DIAK No. 3) uniquely provides a plasticizing effect resulting in lower compound viscosity compared to alternative diamine curatives . This property is not observed with DIAK No. 1, which lacks the plasticizing characteristic .

Viscosity Effect
Data to verify
Plasticizing effect; lower compound viscosity vs DIAK No. 1 (no effect)
May improve mold flow and filler loading
Qualitative supplier data
fluoroelastomer rheology compound viscosity plasticizing additive

Pore Prevention in Vulcanized Rubber

DIAK No. 3 specifically prevents the formation of pores (air apertures) in vulcanized rubber articles, a documented advantage over alternative curing systems . This property is consistently highlighted in technical data sheets as a differentiating feature.

Pore Prevention
Class-level
Reported to prevent pore formation in cured rubber
Supports void-free vulcanization quality
No direct pore count data; review context
fluoroelastomer vulcanization cure defects porosity

Dosage and Cure Profile vs. DIAK No. 4

N,N'-Dicinnamylidene-1,6-hexanediamine (DIAK No. 3) is typically used at 2–3 parts per hundred rubber (phr) in carbon black-filled compounds and 3–4 phr in mineral-filled compounds, with a standard two-stage curing cycle: 149°C for 30 minutes (molding) followed by 204°C for 24 hours (post-cure) . In contrast, DIAK No. 4 is recommended at 1.8–2.2 phr for fluororubber applications .

Dosage & Cure
Data to verify
2-3 phr carbon black; 3-4 phr mineral filler; cure 149°C/30min + 204°C/24h
Dosage higher than DIAK No. 4; cure cycle essential
fluoroelastomer compounding curing formulation vulcanization parameters

Processing Safety Ranking

Among the three primary diamine curatives for fluoroelastomers, a well-defined processing safety hierarchy exists: DIAK No. 1 offers the least safety (highest scorch risk), DIAK No. 4 provides intermediate safety, and DIAK No. 3 delivers the highest processing safety [1].

Safety Ranking
Head-to-head
DIAK No. 1
Ranked highest among three diamine curatives
Based on Viton A-type fluoroelastomer data
fluoroelastomer cure kinetics scorch safety curing agent selection

Application Scenarios for DIAK No. 3


High-Complexity Parts Needing Maximum Scorch Safety

N,N'-Dicinnamylidene-1,6-hexanediamine (DIAK No. 3) is the preferred curative for fluoroelastomer compounds that undergo extended mixing cycles or are used to produce parts with intricate geometries via injection molding [1]. Its best-in-class processing safety (scorch resistance) minimizes the risk of premature vulcanization during compound preparation and mold filling, thereby reducing scrap rates and enabling consistent production of complex parts. This advantage is directly supported by the head-to-head comparison with DIAK No. 1 and DIAK No. 4, where DIAK No. 3 ranks highest in processing safety [1].

Formulations Requiring Lower Viscosity

The unique plasticizing effect of N,N'-Dicinnamylidene-1,6-hexanediamine, which results in lower compound viscosity, makes it the curative of choice for high-viscosity fluoroelastomer compounds or formulations containing high filler loadings . This characteristic enhances mold flow, reduces mixing energy, and can facilitate the production of thin-walled or precision molded components. Alternative diamine curatives like DIAK No. 1 lack this plasticizing benefit .

Porosity-Sensitive Manufacturing

In applications where cured rubber porosity is a critical defect (e.g., high-pressure seals, diaphragms, chemical-resistant linings), N,N'-Dicinnamylidene-1,6-hexanediamine is specifically recommended because it prevents the formation of pores in vulcanized rubber . This property, consistently cited across multiple technical data sources, is particularly valuable when consistent, void-free crosslinking is essential for functional performance and long-term reliability.

Balanced Performance with Compression Set Trade-Off

When processing safety and compound flow are prioritized over ultimate compression set resistance, DIAK No. 3 offers an optimal balance. Fluoroelastomer compounds cured with DIAK No. 3 exhibit slightly poorer compression set resistance than those cured with DIAK No. 1, but this trade-off is often acceptable in dynamic applications or where superior moldability and scorch protection are the primary concerns . This scenario is directly informed by the comparative data on compression set differences .

Application
Selection Property
Validation Focus
Complex parts with extended mixing cycles
Scorch resistance profile
Process safety under high-shear mixing and injection molding
High-viscosity or high-filler compounds
Plasticizing effect and viscosity reduction
Mold flow, filler dispersion, and energy input
Porosity-critical seals and linings
Pore prevention characteristic
Void-free vulcanization quality and part integrity
Balanced performance when compression set is secondary
Compression set resistance profile
End-use mechanical property balance and trade-off review

Technical Documentation Hub

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